![molecular formula C11H19NO2 B2462823 1-Boc-3-allylazetidine CAS No. 206446-46-0](/img/structure/B2462823.png)
1-Boc-3-allylazetidine
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Overview
Description
1-Boc-3-allylazetidine, also known as tert-Butyl 3-allylazetidine-1-carboxylate, is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.28 . The compound is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 1-Boc-3-allylazetidine consists of a four-membered azetidine ring with an allyl group and a tert-butoxycarbonyl (Boc) group attached .
Physical And Chemical Properties Analysis
1-Boc-3-allylazetidine is a colorless to yellow liquid . It has a molecular weight of 197.28 . The compound should be stored in a refrigerator .
Scientific Research Applications
Chemical Synthesis
1-Boc-3-allylazetidine is often used in chemical synthesis . It can serve as a building block in the synthesis of various complex molecules. For instance, it can be used in the coupling of alkyl pyrazole-, indazole-, and indolecarboxylates with N-Boc-3-iodoazetidine .
Material Science
In the field of material science, 1-Boc-3-allylazetidine can be used in the development of new materials. Its unique structure and properties can contribute to the creation of materials with specific characteristics .
Chromatography
1-Boc-3-allylazetidine can be used in chromatography, a laboratory technique for the separation of mixtures. Its unique properties can aid in the separation and identification of compounds .
Analytical Research
In analytical research, 1-Boc-3-allylazetidine can be used as a standard or reference compound. It can help in the calibration of instruments and the validation of analytical methods .
Life Science Research
In life science research, 1-Boc-3-allylazetidine can be used in the study of biological systems. Its interactions with biological molecules can provide insights into the functioning of these systems .
Pharmaceutical Testing
1-Boc-3-allylazetidine can be used in pharmaceutical testing . It can serve as a reference compound in the development and testing of new drugs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-prop-2-enylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-6-9-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVSFSWUHOREJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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